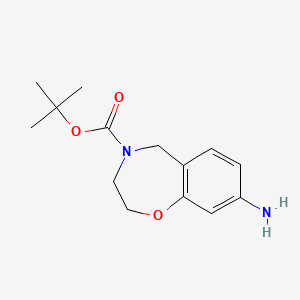

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 8-amino-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-8-11(15)5-4-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLWAUXRZLJQAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205748-90-8 | |

| Record name | tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 8-amino-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate with suitable reagents to form the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazepine derivatives .

Scientific Research Applications

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

Substituent Position and Type: The 8-amino group in the target compound distinguishes it from analogs like the 7-amino (e.g., CAS 1803582-66-2) and 8-chloro (CAS 886364-27-8) derivatives. Positional isomerism can significantly alter electronic properties and biological activity . The boronate ester analog (C₂₀H₃₀BNO₅) is tailored for Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of benzoxazepines in synthetic chemistry .

Core Structure Differences :

- Benzodiazepines (e.g., CAS 886364-27-8) contain two nitrogen atoms in their seven-membered ring, whereas benzoxazepines have one oxygen and one nitrogen . This difference impacts hydrogen-bonding capacity and metabolic stability .

Physical Properties :

Biological Activity

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 1365874-61-8) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H22N2O3

- Molecular Weight : 290.36 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds similar to tert-butyl 8-amino derivatives exhibit significant antimicrobial properties. For example:

- Study Findings : A study on benzoxazole derivatives showed selective antibacterial activity against Gram-positive bacteria with minimal effects on Gram-negative strains . The presence of the amino group in the structure enhances this activity.

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Benzoxazole Derivative | Antibacterial (S. aureus) | 12 |

| Benzoxazole Derivative | Antifungal (A. niger) | 10 |

Anticancer Activity

Tert-butyl 8-amino derivatives have been evaluated for their anticancer potential:

- Case Study : A study on related benzoxazepine derivatives demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 25 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored:

- Research Outcomes : In a carrageenan-induced rat paw model, compounds similar to tert-butyl 8-amino exhibited significant inhibition of inflammation with percentages ranging from 30% to 50% compared to standard drugs like indomethacin .

| Compound | Inhibition (%) |

|---|---|

| Tert-butyl derivative | 40 |

| Indomethacin | 48 |

The biological activities of tert-butyl 8-amino derivatives are attributed to their ability to interact with specific biological targets:

- Antimicrobial Mechanism : It is hypothesized that the amino group enhances binding affinity to bacterial cell walls or enzymes critical for bacterial survival.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : It may inhibit pro-inflammatory cytokines or enzymes such as COX-2.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate?

- The compound is likely synthesized via nucleophilic substitution or ring-closing reactions involving benzoxazepine precursors. For example, tert-butyl carbamate derivatives are often prepared by reacting amines with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Intermediate purification may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Confirm reaction completion using TLC or HPLC with UV detection at 254 nm.

Q. How can the purity and structural integrity of this compound be validated?

- Use a combination of analytical techniques:

- NMR (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon types.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- Single-crystal X-ray diffraction (as demonstrated for structurally related compounds) to resolve bond angles and stereochemistry .

- HPLC-PDA (photodiode array) to assess purity (>95% recommended for research use).

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent degradation. Avoid exposure to moisture, as tert-butyl esters are prone to hydrolysis in acidic or humid environments . Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to establish shelf life.

Q. What safety precautions are critical during handling?

- While specific toxicity data for this compound is limited, structurally similar tert-butyl carbamates require:

- Respiratory protection : Use N95 masks or fume hoods to avoid inhalation of fine powders.

- Skin/eye protection : Wear nitrile gloves and safety goggles, as benzoxazepine derivatives may cause irritation .

- Waste disposal : Neutralize residues with 10% aqueous sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

- Process parameters :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 min vs. 24 hours conventional heating).

- Optimize solvent polarity (e.g., switch from THF to DMF for better solubility of intermediates).

- Monitor byproducts via LC-MS and adjust stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate to amine).

- Scale-up challenges : Crystallization may require seeding with pre-formed crystals to control polymorphism .

Q. What computational methods aid in predicting the compound’s reactivity or binding affinity?

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model:

- Tautomerism : Assess stability of the benzoxazepine ring under varying pH conditions.

- Non-covalent interactions : Docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., GPCRs or kinases) .

- Validate predictions with experimental data (e.g., SPR binding assays).

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray results) be resolved?

- Case example : If NMR suggests axial chirality conflicting with X-ray data, consider:

- Variable-temperature NMR to detect dynamic effects (e.g., ring puckering).

- Solid-state NMR to compare solution vs. crystal conformations.

- Re-refinement of X-ray data using programs like SHELXL to check for disorder .

Q. What strategies mitigate hydrolysis of the tert-butyl ester during in vitro assays?

- Stabilization methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.